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Octa(aminophenyl)-t8-silsesquioxane

Polyamide nanocomposites Thermal stability Melt processing

Octa(aminophenyl)-T8-silsesquioxane (OAPS) is a cubic polyhedral oligomeric silsesquioxane (POSS) with an inorganic Si₈O₁₂ core and eight pendant aminophenyl (–C₆H₄NH₂) groups, possessing a molecular weight of ~1153.6 g/mol and a cage diameter of approximately 1.5 nm [REFS‑1]. The compound is typically supplied as a white powder with ≥95% purity and is synthesized via nitration of octaphenylsilsesquioxane (OPS) followed by mild reduction, yielding a mixture of meta, para, and ortho isomers [REFS‑1].

Molecular Formula C48H48N8O12Si8
Molecular Weight 1153.636
CAS No. 518359-82-5
Cat. No. B2898562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOcta(aminophenyl)-t8-silsesquioxane
CAS518359-82-5
Molecular FormulaC48H48N8O12Si8
Molecular Weight1153.636
Structural Identifiers
SMILESC1=CC(=CC=C1N)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N
InChIInChI=1S/C48H48N8O12Si8/c49-33-1-17-41(18-2-33)69-57-70(42-19-3-34(50)4-20-42)60-73(45-25-9-37(53)10-26-45)62-71(58-69,43-21-5-35(51)6-22-43)64-75(47-29-13-39(55)14-30-47)65-72(59-69,44-23-7-36(52)8-24-44)63-74(61-70,46-27-11-38(54)12-28-46)67-76(66-73,68-75)48-31-15-40(56)16-32-48/h1-32H,49-56H2
InChIKeyQDAAEUGJSKIIGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Octa(aminophenyl)-T8-Silsesquioxane (CAS 518359-82-5): Core Structural and Functional Profile


Octa(aminophenyl)-T8-silsesquioxane (OAPS) is a cubic polyhedral oligomeric silsesquioxane (POSS) with an inorganic Si₈O₁₂ core and eight pendant aminophenyl (–C₆H₄NH₂) groups, possessing a molecular weight of ~1153.6 g/mol and a cage diameter of approximately 1.5 nm [REFS‑1]. The compound is typically supplied as a white powder with ≥95% purity and is synthesized via nitration of octaphenylsilsesquioxane (OPS) followed by mild reduction, yielding a mixture of meta, para, and ortho isomers [REFS‑1].

Why Octa(aminophenyl)-T8-Silsesquioxane Is Not Interchangeable with Other POSS Derivatives


Unlike octaphenyl POSS (OPS) or aliphatic-arm POSS variants, OAPS carries eight reactive aromatic amine groups that participate directly in polymerization, forming covalent imide or epoxy linkages [REFS‑1]. This dual functionality—rigid aromatic tether and reactive amine—produces network architectures and property profiles that cannot be replicated by physical blending of non-amine POSS fillers. Conversely, closely related aminophenyl variants such as poly(aminophenylsilsesquioxane) (PAPS) or dodecaaminophenylsilsesquioxane (DAPS) exhibit distinct thermal and thermomechanical behavior that precludes one-to-one substitution [REFS‑2].

Octa(aminophenyl)-T8-Silsesquioxane: Head-to-Head Quantitative Differentiation Evidence


PA-66 Nanocomposite Thermal Stability: OAPS Delivers a 50 °C Advantage Over Octaphenyl POSS

In polyamide-66 (PA-66) nanocomposite fibers prepared by melt mixing, octa(aminophenyl)-T8-silsesquioxane (OAPS) provided significantly higher thermal stability than octaphenyl POSS (OPS) [REFS‑1]. PA-66-OAPS remained thermally stable up to 400 °C, whereas PA-66-OPS was stable only to 350 °C under identical loading and processing conditions (1–3 wt% POSS) [REFS‑1].

Polyamide nanocomposites Thermal stability Melt processing

Polyimide Membrane Mechanical Integrity: OAPS Preserves Tensile Properties While OPS and PPSQ Cause Sharp Deterioration

A systematic four-way comparison of polyimide (PI)/Si membranes incorporating OAPS, octaphenylsilsesquioxane (OPS), polyphenylsilsesquioxane (PPSQ), and nano-SiO₂ revealed that only PI/OAPS retained mechanical properties essentially identical to neat PI [REFS‑1]. In contrast, both OPS and PPSQ sharply reduced PI mechanical integrity [REFS‑1].

Polyimide nanocomposites Mechanical properties Membrane fabrication

Gas-Separation Polyimide Networks: Phenyl-Arm OAPS Withstands >400 °C vs Aliphatic-Arm POSS Degrading Above 300 °C

Molecular dynamics simulations and experimental validation demonstrate that hyper-cross-linked polyOAPS-imide networks retain structural integrity above 400 °C, whereas the analogous polyPOSS-imide networks built from octa(aminopropyl)silsesquioxane (aliphatic-arm POSS) decompose above 300 °C due to cleavage of the –(CH₂)₃– propyl linkers [REFS‑1][REFS‑2]. Consequently, polyOAPS-imide membranes are tested for gas separation at both 300 °C and 400 °C, while polyPOSS-imides are limited to 300 °C [REFS‑2].

Hybrid membranes Gas separation High-temperature resistance

OAPS Epoxy Nanocomposites Outperform HDAPS by 20–30 °C in Thermal Stability

Thermogravimetric analysis (TGA) of epoxy nanocomposites cured with octa(aminophenyl)silsesquioxane (OAPS) versus hexadeca-aminooctaphenylsilsesquioxane (HDAPS) showed that the decomposition temperature of HDAPS-based systems was 20–30 °C lower than that of OAPS-based systems [REFS‑1]. The inferior thermal performance of HDAPS is attributed to incomplete curing caused by premature gelation from excessively high cross-link density, a phenomenon not observed with the eight-functional OAPS [REFS‑1].

Epoxy thermosets Curing agent Thermal degradation

OAPS vs. PAPS: Nearly Identical Thermomechanical Performance, but PAPS Offers a Lower-Cost Alternative

A systematic comparison of epoxy nanocomposites prepared from OAPS (octa‑aminophenyl cube) and PAPS (poly(aminophenyl)silsesquioxane, a less-defined oligomeric mixture) using GPC, FTIR, ²⁹Si NMR, TGA, and DMA demonstrated that the two precursors yield nearly identical thermomechanical properties [REFS‑1]. However, the study explicitly concludes that PAPS represents a low-cost alternative to OAPS [REFS‑1]. This finding establishes that OAPS should be selected only when the well-defined octahedral architecture is required—for example, when precise nanometer-scale periodicity, controlled porosity, or reproducible network topology is critical.

Epoxy nanocomposites Thermomechanical properties Cost-performance trade-off

Isomer-Dependent Network Architecture: Meta, Para, and Ortho OAPS Variants Generate Tunable Free-Volume Morphologies

Octa(aminophenyl)silsesquioxane exists as a mixture of meta, para, and ortho positional isomers, each producing distinct network architectures upon imidization [REFS‑1][REFS‑2]. Computational and experimental characterization reveals that meta-OAPS and para-OAPS yield open, highly soluble network structures with abundant low-energy sorption sites, whereas ortho-OAPS produces denser morphologies with lower gas solubility, closer in behavior to aliphatic-arm POSS networks [REFS‑2]. This isomer-dependent tunability is inaccessible to octaphenyl POSS (no amine functionality) and octa(aminopropyl) POSS (no aromatic positional isomerism) [REFS‑2].

Isomer effect Microporous networks Molecular simulation

Octa(aminophenyl)-T8-Silsesquioxane: Evidence-Backed High-Value Application Scenarios


High-Temperature Polyamide Nanocomposite Fibers

When formulating melt-processed PA-66 fibers for under-the-hood automotive components, industrial textiles, or protective fabrics, OAPS provides a 50 °C thermal stability advantage over octaphenyl POSS, extending the safe-use temperature window to 400 °C [REFS‑1]. This differential directly reduces thermal degradation during processing and in-service thermal cycling.

Mechanically Robust Polyimide Membranes for Flexible Electronics

For flexible polyimide substrates or dielectric layers requiring full retention of tensile strength and elongation, OAPS is the only POSS filler among those tested (OPS, PPSQ, SiO₂) that preserves the mechanical integrity of the PI matrix [REFS‑2]. This makes OAPS the filler of choice when structural flexibility and tear resistance are non-negotiable.

High-Temperature Gas Separation Membranes (>300 °C)

In aggressive gas separation environments such as syngas purification or integrated gasification combined cycle (IGCC) streams where temperatures exceed 300 °C, polyOAPS-imide membranes are the only POSS-based hybrid networks that maintain structural integrity; aliphatic-arm polyPOSS-imides decompose at these temperatures [REFS‑3][REFS‑4].

Epoxy Thermosets with Maximized Thermal Endurance

For epoxy-based structural adhesives, encapsulants, or composite matrices intended for prolonged exposure at elevated temperatures, OAPS-cured systems deliver 20–30 °C higher thermal stability than the higher-amine-content HDAPS [REFS‑5]. This thermal margin is critical in aerospace, oil-and-gas downhole tooling, and high-power electronic encapsulation.

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